8-[(Oxan-2-yl)oxy]oct-4-en-1-ol
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Overview
Description
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol is a chemical compound that belongs to the class of organooxygen compounds It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to an oct-4-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol typically involves the formation of the oxane ring followed by its attachment to the oct-4-en-1-ol chain. One common method involves the use of epoxidation reactions to form the oxane ring, followed by nucleophilic substitution to attach the oct-4-en-1-ol chain. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the oxane ring and the subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the oct-4-en-1-ol chain can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol: is similar to other oxane-containing compounds and oct-4-en-1-ol derivatives.
O-acyl carbohydrate: A carbohydrate derivative with an acyl substituent.
Lipopolysaccharide: A natural compound consisting of a trisaccharide repeating unit with oligosaccharide side chains.
Uniqueness
This compound is unique due to its specific structure, which combines an oxane ring with an oct-4-en-1-ol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62422-46-2 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
8-(oxan-2-yloxy)oct-4-en-1-ol |
InChI |
InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h1-2,13-14H,3-12H2 |
InChI Key |
VXQZLMCBKSSGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC=CCCCO |
Origin of Product |
United States |
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